3-Piperidinemethanol, 1-methyl-, (3S)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Piperidinemethanol, 1 Methyl , 3s
Hydroxymethyl Group Derivatization and Functionalization
The primary alcohol, or hydroxymethyl (-CH₂OH) group, is a key site for synthetic modification, allowing for the introduction of new functional groups and the extension of the molecular framework through oxidation, substitution, and the formation of ethers or esters.
Oxidation Reactions
The primary alcohol of (3S)-1-methyl-3-piperidinemethanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidation, typically employing reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine), will convert the hydroxymethyl group into an aldehyde, (3S)-1-methylpiperidine-3-carbaldehyde. More forceful oxidation using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid) will lead to the formation of the corresponding carboxylic acid, (3S)-1-methylpiperidine-3-carboxylic acid. In some syntheses involving similar piperidine (B6355638) alcohols, 2-iodoxybenzoic acid (IBX) has been effectively used for the oxidation of an alcohol to an aldehyde.
Substitution Reactions and Ether/Ester Formation
The hydroxyl group is a poor leaving group, but it can be converted into a better one (e.g., a tosylate or a halide) to facilitate nucleophilic substitution. Alternatively, it can be directly used in the formation of ethers and esters.
Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. richmond.edukhanacademy.orgmasterorganicchemistry.com This Sɴ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. youtube.comchemistnotes.com This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. masterorganicchemistry.comchemistnotes.com The use of primary alkyl halides is crucial to favor substitution over elimination, which can become a competing pathway with secondary or tertiary halides. chemistnotes.com
Ester Formation: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. A more common and higher-yielding laboratory method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield ( (3S)-1-methylpiperidin-3-yl)methyl acetate. The presence of piperidine-3-carboxylic acid esters in the scientific literature confirms the stability of this linkage on the piperidine scaffold. nih.govnih.gov
Table 1: Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Mild Oxidation | PCC, DMP, or Swern Oxidation | Aldehyde |
| Strong Oxidation | KMnO₄ or Chromic Acid | Carboxylic Acid |
Nitrogen Atom Reactivity and N-Substituted Derivatives
The tertiary nitrogen atom of the piperidine ring is nucleophilic and basic, though its reactivity is distinct from that of a primary or secondary amine. It cannot be acylated but can undergo reactions that increase the substitution at the nitrogen center.
Alkylation and Acylation of the Piperidine Nitrogen
As a tertiary amine, the nitrogen atom in (3S)-1-methyl-3-piperidinemethanol is already fully substituted with alkyl groups and lacks a proton, making acylation impossible. However, the lone pair of electrons on the nitrogen can act as a nucleophile to attack an electrophile, such as an alkyl halide. This process, known as quaternization , results in the formation of a quaternary ammonium (B1175870) salt. nih.gov For instance, reaction with methyl iodide would yield a (3S)-3-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium iodide salt.
Another important reaction of tertiary amines is oxidation to form an N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com This transformation converts the tertiary amine into a polar N-oxide functional group, which can alter the compound's physical properties and serve as an intermediate in further synthetic steps.
Cyclization Reactions Involving the Nitrogen (e.g., Oxazolidine (B1195125) Formation)
The molecule contains both a nucleophilic nitrogen and a nucleophilic oxygen in a 1,3-relationship, enabling intramolecular cyclization reactions with suitable bifunctional electrophiles. A prominent example is the condensation with aldehydes or ketones to form a heterocyclic oxazolidine ring system. wikipedia.org
This reaction is typically acid-catalyzed and proceeds through the initial formation of a hemiaminal intermediate from the attack of the piperidine nitrogen onto the carbonyl carbon. organic-chemistry.org Subsequent intramolecular attack by the hydroxymethyl oxygen, followed by dehydration, yields the fused bicyclic product. The reaction of 1,2- and 1,3-aminoalcohols with carbonyl compounds is a well-established method for generating these heterocyclic systems. nih.govscirp.orgacs.org
Table 2: Reactions of the Piperidine Nitrogen
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide |
| Oxazolidine Formation | Aldehyde (RCHO) or Ketone (RCOR') | Fused Oxazolidine Ring |
Ring System Modifications and Skeletal Rearrangements
While modifications of the functional groups are more common, the piperidine ring itself can potentially undergo skeletal rearrangements or ring-expansion reactions, though these are typically less frequent and require specific reagents or conditions.
For structurally similar compounds, such as N-alkyl-2-hydroxymethylpiperidines, treatment with reagents like diethylaminosulfur trifluoride (DAST) has been shown to induce ring expansion to form 3-fluoroazepanes. arkat-usa.org Such reactions often proceed through carbocation intermediates, where a neighboring bond migrates to form a larger, thermodynamically stable ring. While not specifically documented for the 3-hydroxymethyl isomer, this reactivity highlights a potential, albeit specialized, transformation pathway. Other complex skeletal rearrangements in the broader pyrrolidine-piperidine series have also been investigated, indicating that the core heterocyclic structure is not entirely inert under all conditions. rsc.org However, these transformations are not considered general reactivity for this compound and are highly dependent on specific substrate and reagent combinations.
Mechanistic Investigations of Key Reactions Involving (3S)-1-methyl-3-piperidinemethanol Remain Largely Undocumented in Publicly Available Research
Computational and experimental investigations that would typically provide insights into reaction mechanisms, such as the identification of transition states, reaction intermediates, and the determination of activation energies, appear to be limited or unpublished for this specific molecule. General principles of reactivity for analogous secondary and tertiary amines, as well as alcohols, can be inferred, but specific mechanistic data for (3S)-1-methyl-3-piperidinemethanol are absent.
For instance, while the nucleophilic character of the tertiary amine and the hydroxyl group is expected to govern its reactivity in reactions such as alkylation, acylation, and catalysis, detailed kinetic studies or theoretical modeling to support specific mechanistic hypotheses for this compound have not been identified. Such studies are crucial for understanding reaction outcomes, optimizing conditions, and designing new synthetic methodologies.
The absence of this detailed information precludes a thorough discussion on the mechanistic investigations of its key reactions. Further research, including computational chemistry and detailed kinetic analysis, would be necessary to elucidate the precise mechanisms by which (3S)-1-methyl-3-piperidinemethanol participates in and influences chemical reactions.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (3S)-1-methyl-3-piperidinemethanol in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic framework and deduce stereochemical relationships.
One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for verifying the molecular structure and assessing the sample's purity. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.
For (3S)-1-methyl-3-piperidinemethanol, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the hydroxymethyl protons, and the protons on the piperidine (B6355638) ring. The integration of these signals confirms the relative number of protons in each environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule: one for the N-methyl group, one for the hydroxymethyl carbon, and five for the piperidine ring carbons. The chemical shifts of the ring carbons are influenced by the N-methyl substituent. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for (3S)-1-methyl-3-piperidinemethanol Predicted data based on spectral information for similar piperidine structures. researchgate.netchemicalbook.com
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.2-2.4 | Singlet | ~46.5 |
| C2-H (axial) | ~1.8-2.0 | Multiplet | ~60.0 |
| C2-H (equatorial) | ~2.8-3.0 | Multiplet | |
| C3-H | ~1.5-1.7 | Multiplet | ~38.0 |
| C4-H (axial) | ~1.2-1.4 | Multiplet | ~25.5 |
| C4-H (equatorial) | ~1.7-1.9 | Multiplet | |
| C5-H (axial) | ~1.3-1.5 | Multiplet | ~24.0 |
| C5-H (equatorial) | ~1.8-2.0 | Multiplet | |
| C6-H (axial) | ~1.9-2.1 | Multiplet | ~56.5 |
| C6-H (equatorial) | ~2.6-2.8 | Multiplet | |
| CH₂OH | ~3.4-3.6 | Multiplet | ~66.0 |
| CH₂OH | Variable | Broad Singlet |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton connectivity throughout the piperidine ring, from the protons at C2 through to C6, and to confirm the relationship between the C3 proton and the hydroxymethyl group protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu This technique allows for the unambiguous assignment of each proton to its corresponding carbon in the piperidine ring and the side chains.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly valuable for determining the stereochemistry. For (3S)-1-methyl-3-piperidinemethanol, NOESY can reveal the relative orientation of the substituents on the piperidine ring. For example, correlations between the C3 proton and other axial or equatorial protons on the ring can help establish the preferred conformation of the ring and the orientation of the hydroxymethyl group.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. For (3S)-1-methyl-3-piperidinemethanol, the IR spectrum would confirm the presence of the key functional groups.
Table 2: Characteristic IR Absorption Bands for (3S)-1-methyl-3-piperidinemethanol Expected frequencies based on typical functional group absorptions. nih.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (Broad) |
| Alkane (C-H) | Stretching | 2850-3000 |
| Alcohol (C-O) | Stretching | 1000-1260 |
| Amine (C-N) | Stretching | 1020-1250 |
The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol group, while the strong absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching in the piperidine ring and methyl group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized and then fragmented; the resulting mass-to-charge ratios of the parent ion and its fragments are measured.
For (3S)-1-methyl-3-piperidinemethanol (C₇H₁₅NO), the molecular weight is 129.20 g/mol . nist.gov A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern is characteristic of the structure. A common fragmentation pathway for N-methylpiperidine derivatives involves the cleavage of the bond alpha to the nitrogen atom, leading to a stable iminium ion.
Table 3: Expected Key Fragments in the Mass Spectrum of 1-methyl-3-piperidinemethanol Based on common fragmentation patterns for N-methylpiperidines. nist.gov
| m/z | Proposed Fragment | Formula |
| 129 | Molecular Ion [M]⁺ | [C₇H₁₅NO]⁺ |
| 98 | [M - CH₂OH]⁺ | [C₆H₁₂N]⁺ |
| 84 | Piperidine ring fragment | [C₅H₁₀N]⁺ |
| 71 | Alpha-cleavage fragment | [C₄H₉N]⁺ |
| 58 | Alpha-cleavage fragment | [C₃H₈N]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For C₇H₁₅NO, the calculated exact mass is 129.1154, and HRMS would be expected to measure a mass very close to this value, thereby confirming the molecular formula.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation
Since (3S)-1-methyl-3-piperidinemethanol is a chiral compound, it is critical to determine its enantiomeric purity. Chiral chromatography is the standard technique for separating enantiomers, allowing for their quantification. hplc.eu This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). gcms.czresearchgate.net
Chiral HPLC : This is the most common method for enantiomeric separation. nih.gov The separation is achieved on a column where the stationary phase is itself a chiral molecule. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for separating a broad range of chiral compounds, including amines and alcohols. mdpi.com A mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape, would be employed. nih.gov The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Chiral GC : For volatile compounds, chiral GC is an excellent alternative. nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. uni-muenchen.de Prior to analysis, the compound may need to be derivatized—for example, by acylating the hydroxyl group—to improve its volatility and chromatographic behavior. The enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the cyclodextrin-based stationary phase.
In either technique, the result is a chromatogram showing two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric purity (or enantiomeric excess, ee) is calculated from the relative areas of these two peaks.
X-ray Crystallography for Absolute Stereochemical Assignment (on suitable derivatives)
While NMR and chiral chromatography can establish the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive proof of the absolute configuration of a chiral center. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule's electron density.
Obtaining a suitable single crystal of (3S)-1-methyl-3-piperidinemethanol, which may be an oil at room temperature, can be challenging. Therefore, it is common practice to prepare a solid derivative. This is typically achieved by reacting the compound with a chiral molecule of known absolute configuration (a chiral auxiliary) or with a molecule containing a heavy atom. For example, the hydroxyl group could be esterified with a chiral carboxylic acid. The resulting diastereomer is often more likely to crystallize.
Once a suitable crystal is obtained and analyzed, the resulting 3D structure provides an unambiguous assignment of the (S) configuration at the C3 position, confirming the absolute stereochemistry. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 3 Piperidinemethanol, 1 Methyl , 3s
Conformational Analysis and Energy Landscape
Conformational analysis is fundamental to understanding a molecule's three-dimensional structure and its corresponding stability. For (3S)-1-methyl-3-piperidinemethanol, the central piperidine (B6355638) ring is not planar but exists in various non-planar conformations to relieve ring strain. The most stable of these is typically the "chair" conformation, with less stable "boat" and "twist-boat" forms representing transition states or higher-energy minima on the potential energy surface.
The presence of two substituents—a methyl group on the nitrogen (N1) and a hydroxymethyl group at the chiral center (C3)—dictates the preference for specific chair conformers. These substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).
Hydroxymethyl Group: Due to its larger size (A-value), the hydroxymethyl group at the C3 position will strongly prefer an equatorial orientation to minimize steric hindrance, specifically 1,3-diaxial interactions with axial hydrogens.
N-Methyl Group: The conformational preference of the N-methyl group is more complex. It is influenced by the rapid inversion of the nitrogen atom, which interconverts the axial and equatorial forms. The energy difference between these two orientations is generally smaller than for carbon substituents.
Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), can be used to calculate the relative energies of all possible conformers. A systematic conformational search would identify stable geometries, and the energy data would be used to construct a potential energy landscape, mapping the energy minima and the barriers for interconversion. The global minimum energy conformation would represent the most populated state of the molecule.
Table 1: Illustrative Conformational Analysis of (3S)-1-methyl-3-piperidinemethanol This table presents a hypothetical energy landscape based on established principles of stereochemistry for substituted piperidines.
| Conformer | C3-Hydroxymethyl Position | N1-Methyl Position | Expected Relative Energy (kcal/mol) | Expected Population (at 298 K) |
| Chair 1 | Equatorial | Equatorial | 0.00 (Global Minimum) | Dominant |
| Chair 2 | Equatorial | Axial | ~0.5 - 1.5 | Minor |
| Chair 3 | Axial | Equatorial | > 4.0 | Negligible |
| Chair 4 | Axial | Axial | > 5.0 | Negligible |
| Twist-Boat | - | - | ~5-7 | Transient |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure. acs.org For (3S)-1-methyl-3-piperidinemethanol, these calculations would begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined to predict reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. chemjournal.kz
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen of the hydroxyl group and the nitrogen atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electron distribution and identifying reactive centers.
Table 2: Hypothetical Quantum Chemical Properties for (3S)-1-methyl-3-piperidinemethanol This table illustrates the type of data that would be generated from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates sites of nucleophilicity (N and O atoms) |
| LUMO Energy | ~ +1.2 eV | Indicates sites of electrophilicity |
| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | ~ 2.1 D | Indicates a polar molecule with good solubility in polar solvents |
| MEP Minimum | ~ -0.05 a.u. (on Oxygen) | Predicts the primary site for hydrogen bond donation |
Reaction Pathway Modeling and Transition State Analysis
While conformational analysis focuses on stable states, reaction pathway modeling explores the energetic landscape that connects reactants to products. This involves locating transition states (TS)—the highest energy point along a reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).
For (3S)-1-methyl-3-piperidinemethanol, one could model various reactions, such as the O-alkylation of the hydroxyl group or the N-quaternization of the tertiary amine. Computational methods would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting these species.
Perform a frequency calculation to confirm the TS (identified by a single imaginary frequency) and to calculate zero-point vibrational energies.
Construct a reaction energy profile, plotting the energy changes along the reaction pathway.
This analysis provides mechanistic insights, predicts reaction kinetics, and can help explain why certain products are favored over others.
Molecular Dynamics Simulations for Conformational Flexibility
Static calculations like geometry optimization provide a snapshot of the molecule at its energy minimum. However, in reality, molecules are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
An MD simulation of (3S)-1-methyl-3-piperidinemethanol, typically in a simulated solvent box (e.g., water), would reveal its dynamic behavior. The simulation trajectory would show:
Ring Puckering: The piperidine ring would be observed fluctuating between different chair and transient boat/twist-boat conformations.
Substituent Rotation: The free rotation of the C-C and C-O bonds in the hydroxymethyl group and the orientation of the N-methyl group would be visualized.
Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding water molecules can be monitored, providing insights into solvation and solubility.
MD simulations are essential for understanding how the molecule behaves in a realistic environment and for studying its flexibility, which is often crucial for its function, particularly in biological systems.
In Silico Screening and Molecular Docking for Interaction Prediction
Given that many piperidine-containing molecules exhibit biological activity, a key application of computational modeling is to predict how (3S)-1-methyl-3-piperidinemethanol might interact with protein targets. nih.gov
In Silico Screening: If a target protein is known, this molecule could be part of a virtual library screened against the protein's binding site to get a preliminary assessment of its potential as a ligand.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A docking algorithm would place (3S)-1-methyl-3-piperidinemethanol into the active site of a target protein and score the different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).
The results of a docking study would include:
Binding Affinity: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction.
Binding Pose: The predicted 3D orientation of the ligand within the binding site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds or other important contacts with the ligand.
These predictions are vital in drug discovery for identifying potential drug candidates and for guiding the design of more potent and selective molecules. plos.org
Applications in Advanced Chemical Synthesis and Material Science
Role as a Chiral Building Block in Heterocycle Synthesis
As a chiral organic compound, (3S)-1-methyl-3-piperidinemethanol serves as a key building block in asymmetric synthesis. nbinno.comcymitquimica.com The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds and pharmaceuticals, and the specific (3S)-stereochemistry of this molecule allows for the stereoselective synthesis of complex target molecules. nbinno.com The presence of both a nucleophilic tertiary amine and a reactive hydroxymethyl group provides multiple points for chemical modification, enabling its incorporation into a wide array of molecular structures. cymitquimica.com
(3S)-1-Methyl-3-piperidinemethanol is particularly noted for its role as a precursor in the synthesis of N-methylpiperidine derivatives. nbinno.com The piperidine moiety is a fundamental structural unit in medicinal chemistry, and the ability to start with a pre-defined stereocenter is crucial for developing enantiomerically pure drug candidates. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, paving the way for the creation of a diverse library of 3-substituted piperidines. These derivatives are instrumental in constructing novel therapeutic agents and other specialized chemical products.
The concept of "molecular scaffolding" involves using a core structure to systematically build more complex molecules. Heterocyclic compounds like piperidine are among the most important scaffolds for this purpose. (3S)-1-Methyl-3-piperidinemethanol provides an enantiomerically pure scaffold from which intricate molecular architectures can be constructed. Its rigid cyclic structure and defined stereochemistry guide the spatial orientation of subsequent chemical modifications, which is essential for synthesizing complex polycyclic systems such as alkaloids. The strategic use of such chiral building blocks is fundamental to modern organic synthesis, enabling the efficient and stereocontrolled construction of molecules with precise three-dimensional arrangements.
Utilization in Analytical Chemistry as a Reference Standard or Derivatization Agent
While its primary application is in synthesis, the chemical properties of (3S)-1-methyl-3-piperidinemethanol lend it potential for use in analytical chemistry. It is available from some suppliers as an analytical standard, which can be used for identification and quantification purposes in chromatographic methods. sigmaaldrich.com
Furthermore, its structure as a chiral amino alcohol makes it theoretically suitable for use as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). frontiersin.org In analytical chemistry, CDAs are used to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.govwikipedia.org The hydroxyl group of (3S)-1-methyl-3-piperidinemethanol could react with carboxylic acids, while the tertiary amine could interact with other functional groups, forming diastereomeric products with distinct physicochemical properties. Similarly, chiral amino alcohols can serve as CSAs in NMR spectroscopy to differentiate between enantiomers by inducing separate signals for each. frontiersin.org However, despite this theoretical potential, its use in these specific analytical applications is not widely documented in scientific literature, with its role as a synthetic building block being far more prominent.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number | 205194-35-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 142.5 °C at 760 mmHg |
Development of Functional Materials and Polymers
The bifunctional nature of (3S)-1-methyl-3-piperidinemethanol, possessing a reactive hydroxyl group, makes it a candidate monomer for the synthesis of functional polymers. The -CH₂OH group can participate in polymerization reactions, such as condensation polymerization, to form polyesters or polyurethanes. Incorporating the chiral piperidine moiety into a polymer backbone can impart unique properties to the resulting material, such as thermal responsiveness, pH sensitivity, and chirality, which is valuable for creating specialized materials like chiral stationary phases for chromatography.
For example, research on other functionalized piperidines has demonstrated their utility in polymer science. Monomers like 1-chlorine-3-piperidine-2-propylmethacrylate have been synthesized and polymerized to create novel materials. researchcommons.orgresearchcommons.org In other work, piperidine-containing structures have been incorporated into polymer films to create bioactive materials for drug delivery applications. nih.gov Given these precedents, (3S)-1-methyl-3-piperidinemethanol represents a potential monomer for creating advanced polymers where the piperidine ring contributes to specific functions like drug loading/release, selective binding, or catalytic activity.
Sorption and Capture Technologies (e.g., CO2 absorption)
(3S)-1-Methyl-3-piperidinemethanol is a tertiary amino alcohol, a class of molecules known to be effective for CO₂ absorption. globethesis.com Studies on its structural isomer, 4-hydroxy-1-methylpiperidine, when blended with piperazine, have shown excellent performance for CO₂ capture, exhibiting high cyclic capacity and absorption rates. researchgate.netresearchgate.net The presence of the hydroxyl group can also influence the physical properties of the solvent, such as viscosity and CO₂ solubility. Based on its chemical structure and the performance of closely related compounds, (3S)-1-methyl-3-piperidinemethanol holds significant potential for use in developing more efficient and cost-effective solvent systems for CO₂ capture from industrial flue gases or natural gas streams. researchgate.netresearchgate.net
| Potential Application | Rationale based on Chemical Structure |
| Chiral Synthesis | Contains a defined (3S) stereocenter and a piperidine scaffold, ideal for asymmetric synthesis of complex molecules. |
| Functional Polymers | The primary hydroxyl group allows for its use as a monomer in condensation polymerizations (e.g., for polyesters). |
| CO₂ Capture | The tertiary amine functionality is suitable for reversibly capturing acidic gases like CO₂ with potentially low regeneration energy. |
| Analytical Chemistry | As a chiral amino alcohol, it has theoretical potential as a chiral derivatizing or solvating agent for enantiomer resolution. |
Mechanistic Biological Studies at the Molecular Level in Vitro Focus
Investigation of Molecular Recognition and Binding Affinities
There is a notable absence of published studies detailing the molecular recognition patterns and binding affinities of (3S)-1-methyl-3-piperidinemethanol with specific biological targets. For a thorough understanding of its mechanism of action, data from assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to quantify its binding kinetics and thermodynamics with relevant proteins or nucleic acids. Without such studies, any discussion on its molecular recognition would be purely speculative.
Studies of Enzyme Interaction and Modulation in Cell-Free Systems
Comprehensive searches did not yield any cell-free studies investigating the interaction and potential modulation of specific enzymes by (3S)-1-methyl-3-piperidinemethanol. Information regarding its inhibitory or activating effects, including key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, is not available. Such data is crucial for determining its potential as an enzyme modulator.
Characterization of Receptor Binding Profiles with Isolated Receptors
Specific receptor binding profiles for (3S)-1-methyl-3-piperidinemethanol are not documented in the accessible scientific literature. Radioligand binding assays or other equivalent methodologies performed on isolated receptors are necessary to determine the compound's affinity (Ki) and selectivity for various receptor subtypes. The absence of this data prevents any definitive characterization of its receptor interaction profile.
Environmental Aspects of Piperidinemethanol Derivatives
Degradation Pathways and Stability Studies
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For organic compounds like (3S)-1-methyl-3-piperidinemethanol, the primary degradation pathways are expected to be hydrolysis, photolysis, and biodegradation.
Stability: The stability of piperidine-based compounds can be influenced by environmental conditions such as temperature and humidity. Generally, high temperatures can accelerate degradation reactions, while moisture can lead to hydrolysis. nih.gov The piperidine (B6355638) ring itself is a saturated heterocyclic amine, which is generally more stable than its aromatic counterpart, pyridine (B92270). wikipedia.org The presence of a methyl group on the nitrogen and a hydroxymethyl group on the ring can influence its reactivity. The hydroxymethyl group, for instance, may be susceptible to oxidation.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For (3S)-1-methyl-3-piperidinemethanol, significant hydrolysis under normal environmental pH conditions (pH 5-9) is not expected, as the ether and amide bonds that are most susceptible to this process are absent. However, under highly acidic conditions, some degradation may occur. nih.gov
Photolysis: Photolysis is the breakdown of compounds by light. Direct photolysis of (3S)-1-methyl-3-piperidinemethanol in the atmosphere or surface waters is possible if it absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm). However, without specific absorption data, it is difficult to predict the rate of this process. It is known that some organic compounds can be degraded by indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals.
Expected Degradation Products: While specific studies on the degradation products of (3S)-1-methyl-3-piperidinemethanol are not available, potential initial degradation steps could involve:
N-demethylation: The removal of the methyl group from the nitrogen atom, a common metabolic pathway for N-methylated amines. researchgate.net
Oxidation of the hydroxymethyl group: This could lead to the formation of the corresponding aldehyde and then a carboxylic acid.
Ring opening: Cleavage of the piperidine ring is a more complex process that would likely occur after initial modifications to the side chains. researchgate.net
A summary of the expected stability of (3S)-1-methyl-3-piperidinemethanol is presented in Table 1.
| Parameter | Expected Stability/Reactivity | Influencing Factors |
| Hydrolytic Stability | Generally stable under normal environmental pH. | Extreme pH conditions. nih.gov |
| Photolytic Stability | Potential for direct and indirect photolysis. | Light intensity, presence of photosensitizers. |
| Thermal Stability | Degrades at high temperatures. | Temperature. |
| Oxidative Stability | Susceptible to oxidation, particularly at the hydroxymethyl group. | Presence of oxidizing agents. |
Biotransformation by Microorganisms
Microbial biotransformation is a key process in the environmental degradation of many organic compounds. researchgate.net Microorganisms in soil and water can use chemical compounds as a source of carbon and nitrogen for their growth.
While no studies have specifically investigated the biotransformation of (3S)-1-methyl-3-piperidinemethanol, research on related piperidine and N-methylated compounds provides insights into potential metabolic pathways. The piperidine ring is found in numerous natural alkaloids and is generally biodegradable. wikipedia.org
Potential Biotransformation Reactions: Based on known microbial metabolism of similar compounds, the following biotransformation reactions are plausible for (3S)-1-methyl-3-piperidinemethanol:
N-dealkylation: The enzymatic removal of the methyl group from the nitrogen atom is a common initial step in the microbial degradation of N-alkylated amines. researchgate.net
Hydroxylation: Microorganisms can introduce hydroxyl groups onto the piperidine ring, making the compound more water-soluble and susceptible to further degradation. researchgate.net
Ring Cleavage: Following initial modifications, microorganisms may be able to cleave the piperidine ring, leading to the formation of smaller, more readily biodegradable molecules. researchgate.net
The general process of microbial degradation of complex organic molecules often involves initial enzymatic modifications followed by mineralization to carbon dioxide, water, and inorganic nutrients. researchgate.net
Environmental Fate and Persistence
The environmental fate of a chemical describes its transport and transformation in different environmental compartments (air, water, soil). The persistence of a compound is a measure of how long it remains in the environment.
Mobility: The mobility of (3S)-1-methyl-3-piperidinemethanol in the environment will be governed by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. The presence of the hydroxyl and amine groups suggests that it will be relatively water-soluble. cymitquimica.com This could lead to its transport in surface water and potentially leaching into groundwater.
Persistence: The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term adverse effects. mdpi.com While specific data is lacking for (3S)-1-methyl-3-piperidinemethanol, the general biodegradability of the piperidine structure suggests that it is unlikely to be highly persistent in the environment. wikipedia.orgnih.gov However, factors such as the concentration of the compound, the presence of adapted microbial populations, and environmental conditions (temperature, pH, oxygen levels) will all influence its rate of degradation.
A summary of the predicted environmental fate of (3S)-1-methyl-3-piperidinemethanol is provided in Table 2.
| Environmental Compartment | Expected Behavior | Key Processes |
| Soil | Moderate to high mobility. Biodegradation is expected to be the primary removal mechanism. | Adsorption, Leaching, Microbial Degradation. |
| Water | Soluble in water. Susceptible to biodegradation and potentially photolysis. | Dilution, Biodegradation, Photolysis. |
| Air | Low volatility expected due to the hydroxyl group. If present in the atmosphere, it would likely be removed by reaction with hydroxyl radicals. | Photochemical reactions. |
Future Research Directions and Emerging Paradigms
Chemoenzymatic Synthesis and Biotransformation
The pursuit of more efficient and selective synthetic routes for chiral compounds like (3S)-1-methyl-3-piperidinemethanol is increasingly turning towards biocatalysis. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, represent a significant frontier.
Enzyme engineering, particularly of amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs), is a key area of research for producing chiral amines. nih.gov These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes with high enantioselectivity. nih.gov Directed evolution and rational design, guided by computational tools like molecular docking, are being used to expand the substrate scope and improve the stability of these biocatalysts. nih.gov
Biotransformation using whole-cell systems is another promising approach. For instance, research on the synthesis of the related compound 3-methylpiperidine (B147322) has demonstrated the feasibility of using recombinant Escherichia coli cells. researchgate.net A cascade reaction involving a diamine oxidase and an imine reductase successfully converted a diamine substrate into the desired N-heterocycle. researchgate.net Optimizing such processes for industrial application involves scaling up from laboratory shake-flasks to large-scale bioreactors, a transition that requires careful control of parameters like substrate concentration and reaction time to maximize yield. researchgate.net
Table 1: Example of Biotransformation Process Scaling for 3-Methylpiperidine Synthesis researchgate.net
Future work will likely focus on discovering or engineering enzymes that can directly synthesize (3S)-1-methyl-3-piperidinemethanol with high stereospecificity, thereby reducing the reliance on multi-step chemical processes and chiral resolutions.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The shift from traditional batch manufacturing to continuous flow processing offers significant advantages for the synthesis of complex molecules, including improved safety, efficiency, and scalability. mdpi.com Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov
For the synthesis of chiral piperidine (B6355638) derivatives, continuous flow approaches can be integrated with various catalytic methods, including biocatalysis, organometallic catalysis, and metal-free organocatalysis. nih.govrsc.org This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The development of customized reactors, potentially fabricated using additive manufacturing, allows for optimized designs that enhance mixing and heat transfer, further boosting process efficiency. mdpi.com
A comparative analysis of batch versus continuous processing for related chemical intermediates demonstrates the potential for significant cost and energy savings. The transition to a fixed-bed reactor (FBR) in a continuous process can substantially reduce the total annual cost (TAC) and energy consumption compared to a conventional batch stirred-tank reactor (BSTR). researchgate.net
Table 2: Comparison of Batch vs. Continuous Processing for an Intermediate researchgate.net
Future research will likely explore telescoped multi-step syntheses of (3S)-1-methyl-3-piperidinemethanol in a single, uninterrupted flow system, minimizing manual handling and purification steps.
Artificial Intelligence and Machine Learning in Compound Design and Synthesis
In the context of chiral amine synthesis, ML algorithms can guide the engineering of enzymes with enhanced activity and selectivity. nih.govacs.org By analyzing vast datasets of protein sequences and functions, ML models can identify promising mutation hotspots for rational enzyme design, accelerating the development of highly efficient biocatalysts. acs.orgresearchgate.net For instance, ensemble-based ML models have demonstrated high reliability and accuracy in predicting the biological activity of newly designed small molecules, with strong correlations between predicted and experimental results. nih.gov
Table 3: Example Performance of Experimentally Validated Machine Learning Models in Small Molecule Design nih.gov
The integration of AI and ML into the design-build-test-learn cycle promises to significantly shorten the timeline for developing new synthetic methods and discovering novel piperidine-based compounds with desired properties.
Exploration of New Spectroscopic Techniques for Structural Characterization
While standard techniques like 1H NMR and mass spectrometry are fundamental for routine characterization, advanced spectroscopic methods are crucial for unambiguously determining complex three-dimensional structures and understanding dynamic processes.
For chiral molecules such as (3S)-1-methyl-3-piperidinemethanol, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming stereochemistry and identifying regioisomers in complex reaction mixtures. nih.gov These methods provide information about the spatial proximity of atoms, which is essential for assigning the relative configuration of stereocenters in the piperidine ring.
Emerging techniques in solid-state NMR (ssNMR) spectroscopy, such as very fast magic-angle spinning (MAS), offer new possibilities for characterizing reaction intermediates, catalyst-bound species, or polymorphic forms of the final compound. nih.gov By providing high-resolution spectra of non-crystalline solids, ssNMR can offer unique insights into reaction mechanisms and the solid-state properties of materials that are inaccessible by other methods. nih.gov The continued development of NMR hardware and pulse sequences will undoubtedly provide more powerful tools for the detailed structural elucidation of piperidine derivatives and their synthetic precursors.
Expanding Applications in Green Chemistry and Sustainable Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. For a compound like (3S)-1-methyl-3-piperidinemethanol, this involves developing syntheses that use less hazardous substances, reduce waste, and improve energy efficiency.
A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. nih.gov Research into the use of "green solvents" like ionic liquids (ILs), supercritical fluids, and water for heterocyclic synthesis is an active area. nih.govmdpi.com For example, reusable Brønsted acidic ionic liquids have been shown to be effective catalysts for the synthesis of benzothiazoles, offering high efficiency and the ability to recycle the catalyst. mdpi.com
Table 4: Examples of Green Solvents/Catalysts in Heterocyclic Synthesis mdpi.com
Furthermore, applying green chemistry principles extends to the entire lifecycle of the product, including analytical methods. The development of sustainable analytical techniques, such as combining achiral and chiral chromatography in a two-dimensional HPLC configuration, can reduce solvent consumption while providing comprehensive analysis. mdpi.com Future efforts will aim to integrate these sustainable practices into the synthesis and purification of (3S)-1-methyl-3-piperidinemethanol, making its production more economically and environmentally viable.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (3S)-1-methyl-3-piperidinemethanol, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination of substituted piperidine precursors. For example, derivatives with aryl substituents (e.g., 3,4-methylenedioxyphenyl) are synthesized via nucleophilic substitution or catalytic hydrogenation . Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography. Evidence from substituted piperidinemethanol derivatives (e.g., m.p. 107–108°C for hydrochloride salts) highlights the role of reaction temperature and solvent polarity in crystallizing enantiomerically pure products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing (3S)-1-methyl-3-piperidinemethanol?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming stereochemistry and substituent positions. For example, H NMR signals at δ 3.43–3.40 ppm (CH-N) and 6.90–6.39 ppm (aromatic protons) in quaternized derivatives confirm structural integrity .
- HPLC : Reverse-phase HPLC with chiral columns resolves enantiomers, while UV detection (e.g., 254 nm) monitors purity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, as seen in derivatives like CHNO .
Q. How can researchers ensure the stability of (3S)-1-methyl-3-piperidinemethanol during storage and experimental use?
- Methodological Answer : Stability is influenced by hygroscopicity and sensitivity to light/heat. Storage under inert gas (argon) at −20°C in amber vials is recommended. For aqueous solutions, buffering at pH 4–6 minimizes hydrolysis. Stability data from CO absorption studies (e.g., heat of absorption measurements in aqueous blends) suggest degradation thresholds above 60°C .
Advanced Research Questions
Q. What strategies resolve discrepancies in pharmacological activity data among (3S)-1-methyl-3-piperidinemethanol derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. For example:
- Structural Modifications : Derivatives with 3,4-methylenedioxyphenyl groups show enhanced hypolipidemic activity compared to p-chlorophenyl analogs due to improved receptor binding .
- Assay Optimization : Standardizing cell-based assays (e.g., using HepG2 cells for lipid metabolism studies) and controlling variables like serum concentration reduces variability .
Q. How does the stereochemistry of (3S)-1-methyl-3-piperidinemethanol influence its thermodynamic behavior in CO capture applications?
- Methodological Answer : The (3S) configuration enhances CO absorption kinetics due to favorable steric interactions with carbamate intermediates. Calorimetric studies show a heat of absorption of −75 kJ/mol for 3-piperidinemethanol blends, outperforming monoethanolamine (MEA) (−85 kJ/mol) with lower energy penalties for regeneration . Researchers should correlate stereochemistry with absorption entropy (ΔS) using van’t Hoff plots .
Q. What challenges arise in polymerizing quaternized (3S)-1-methyl-3-piperidinemethanol derivatives for anion-exchange membranes?
- Methodological Answer : Challenges include maintaining ionic conductivity while ensuring alkaline stability. For example:
- Synthesis : Free-radical polymerization of 1-methyl-(6-(4-vinylphenyl)hexyl)piperidin-1-ium bromide requires strict oxygen-free conditions (argon degassing) to prevent chain termination .
- Stability Testing : Accelerated aging in 1M NaOH at 80°C for 500+ hours identifies degradation mechanisms (e.g., Hoffman elimination) via H NMR monitoring of N-methyl group integrity .
Q. How can salt formation (e.g., hydrochloride) improve the physicochemical properties of (3S)-1-methyl-3-piperidinemethanol?
- Methodological Answer : Hydrochloride salts enhance solubility and crystallinity. For instance, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol hydrochloride (CAS 220548-73-2) shows improved aqueous solubility (≥50 mg/mL) compared to the free base (<10 mg/mL). Salt formation is optimized via stoichiometric HCl addition in ethanol, followed by recrystallization .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hypolipidemic efficacy of (3S)-1-methyl-3-piperidinemethanol derivatives?
- Resolution Strategy : Contradictions stem from:
- Dosage Variations : Efficacy thresholds vary (e.g., 150 mg/kg in rodent models vs. 300 mg/kg in primates) due to metabolic differences .
- Structural Isomerism : Derivatives with (3S,4R) configurations may exhibit off-target effects not observed in (3S,4S) isomers, necessitating chiral HPLC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
